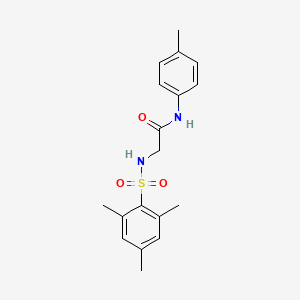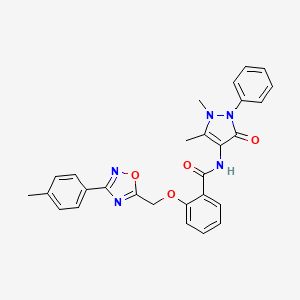
2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C23H22N6O3, and is classified as a nitroaniline.
Mécanisme D'action
The mechanism of action of 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline involves its ability to react with ROS. When this compound reacts with ROS, it undergoes a reduction reaction that results in the formation of a fluorescent product. This fluorescent product can then be detected using fluorescence microscopy.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been shown to be non-toxic to cells at concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline in lab experiments is its ability to detect ROS in cells. This can provide valuable information about the role of ROS in disease processes. However, one limitation of using this compound is its specificity for ROS. Other molecules in cells that can react with this compound may interfere with its ability to detect ROS.
Orientations Futures
There are several future directions for research involving 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline. One direction is to investigate its potential use in detecting ROS in animal models of disease. Another direction is to explore its potential use in detecting other reactive molecules in cells. Additionally, further research is needed to determine the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline involves several steps. The first step is the preparation of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid. This is followed by the preparation of N-(1-(p-tolyl)ethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine. Finally, the compound is synthesized by the nitration of N-(1-(p-tolyl)ethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine.
Applications De Recherche Scientifique
2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)aniline has been studied for its potential use in scientific research. Specifically, this compound has been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are molecules that can cause damage to cells and are associated with several diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-5-7-16(8-6-14)15(2)24-19-10-9-17(12-20(19)27(28)29)22-25-21(26-30-22)18-4-3-11-23-13-18/h3-13,15,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSSQJSVUVEWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)

![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)




![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)

![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)

![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
